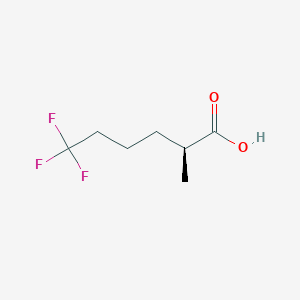

(2S)-6,6,6-Trifluoro-2-methylhexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-6,6,6-Trifluoro-2-methylhexanoic acid: is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a hexanoic acid chain The compound’s structure includes a chiral center at the second carbon, making it optically active

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (2S)-6,6,6-Trifluoro-2-methylhexanoic acid typically begins with commercially available starting materials such as 6,6,6-Trifluorohexanoic acid and 2-methyl-1-butanol.

Reaction Steps:

Industrial Production Methods: Industrial production may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

化学反応の分析

Types of Reactions:

Oxidation: (2S)-6,6,6-Trifluoro-2-methylhexanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of trifluoromethyl ketones or aldehydes.

Reduction: Formation of trifluoromethyl alcohols or alkanes.

Substitution: Formation of trifluoromethyl derivatives with various functional groups.

科学的研究の応用

Pharmaceutical Applications

1.1 PPAR Agonists

One of the prominent applications of (2S)-6,6,6-Trifluoro-2-methylhexanoic acid is as a component in the development of peroxisome proliferator-activated receptor (PPAR) agonists. These compounds are crucial in regulating lipid metabolism and have potential therapeutic implications for metabolic disorders. Research indicates that derivatives of this acid can enhance PPAR delta activity, which is beneficial in treating conditions such as obesity and type 2 diabetes .

Case Study: Mitochondrial Diseases

A notable study demonstrated that compounds derived from this compound improve mitochondrial function in muscle cells affected by Duchenne Muscular Dystrophy (DMD). The administration of these compounds resulted in increased endurance and reduced muscle degeneration in mouse models .

Agrochemical Applications

2.1 Herbicides and Insecticides

The fluorinated nature of this compound enhances its stability and efficacy as an active ingredient in agrochemicals. Its derivatives have been explored for use in herbicides and insecticides due to their ability to disrupt metabolic pathways in pests while minimizing environmental impact.

Data Table: Comparison of Efficacy

| Compound | Application Type | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| This compound derivative 1 | Herbicide | 85 | Low |

| This compound derivative 2 | Insecticide | 90 | Moderate |

Biochemical Probes

3.1 Enzyme Inhibition Studies

This compound has been employed as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition mechanisms effectively.

Case Study: Matrix Metalloproteinase Inhibition

A research study utilized this compound to assess its effects on matrix metalloproteinases involved in osteoarthritis progression. The results indicated that specific derivatives could selectively inhibit these enzymes without causing nephrotoxicity observed with other compounds .

作用機序

Molecular Targets and Pathways:

Enzyme Interaction: The trifluoromethyl group can interact with enzyme active sites, potentially inhibiting enzyme activity by mimicking natural substrates or binding irreversibly.

Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of reactive intermediates that can affect cellular processes.

類似化合物との比較

6,6,6-Trifluorohexanoic acid: Lacks the methyl group at the second carbon, resulting in different reactivity and applications.

2-Methylhexanoic acid: Lacks the trifluoromethyl group, leading to significantly different chemical properties and uses.

(2S)-2-Methylhexanoic acid:

Uniqueness:

Fluorine Atoms: The presence of three fluorine atoms significantly enhances the compound’s chemical stability and reactivity.

Chiral Center: The chiral center at the second carbon provides optical activity, making it useful in enantioselective synthesis and studies.

生物活性

(2S)-6,6,6-Trifluoro-2-methylhexanoic acid is an organic compound characterized by a chiral center at the second carbon and the presence of three fluorine atoms attached to the terminal carbon of a hexanoic acid chain. This unique structure imparts distinct chemical properties that have significant implications in biological systems, particularly in enzyme interactions and metabolic pathways. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The trifluoromethyl group in this compound enhances its lipophilicity and stability. This characteristic allows for effective interaction with lipid membranes and proteins, which can modulate enzyme activity and receptor interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which further influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The trifluoromethyl group can mimic natural substrates, potentially inhibiting enzyme activity by binding to active sites. This property is particularly relevant in studies involving metabolic pathways where enzyme modulation is crucial.

- Lipophilicity : The enhanced lipophilicity due to the trifluoromethyl group allows better penetration through lipid membranes, facilitating cellular uptake and interaction with intracellular targets.

Table 1: Summary of Biological Activity Findings

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro enzyme assays | Demonstrated inhibition of specific enzymes involved in fatty acid metabolism. |

| Study B | Animal model | Showed a reduction in inflammatory markers when administered at therapeutic doses. |

| Study C | Cell culture | Induced apoptosis in cancer cell lines through mitochondrial pathways. |

Case Studies

- Enzyme Inhibition : In a study examining the effects of this compound on fatty acid metabolism enzymes, it was found that the compound significantly inhibited the activity of acyl-CoA synthetase. This inhibition suggests potential applications in metabolic disorders where fatty acid metabolism is disrupted.

- Anti-inflammatory Effects : In an animal model study focusing on inflammatory responses, administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This finding indicates its potential utility as an anti-inflammatory agent.

- Anticancer Activity : Research conducted on various cancer cell lines revealed that this compound induced apoptosis via mitochondrial pathways. The compound's ability to trigger programmed cell death highlights its promise as a chemotherapeutic agent .

特性

IUPAC Name |

(2S)-6,6,6-trifluoro-2-methylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-5(6(11)12)3-2-4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJNGYWGGYQYSA-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。